N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride
Description
Systematic Nomenclature and IUPAC Name Derivation
The IUPAC name of the compound is N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride , derived through prioritization of substituents and functional groups. The propanamide backbone serves as the parent chain, with key substituents:
- 4-(Aminomethyl)phenyl group : Attached to the nitrogen atom of the amide.
- Pyrrolidin-1-yl group : Linked to the β-carbon of the propanamide chain.
- Dihydrochloride counterions : Neutralize the amine groups, enhancing solubility and stability.
The name adheres to IUPAC rules, emphasizing substituent positions and functional group hierarchy.
Molecular Formula and Mass Spectrometry Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃Cl₂N₃O | |
| Molecular Weight | 319.12–320.26 g/mol | |
| SMILES Notation | O=C(NC1=CC=C(CN)C=C1)CCN2CCCC2.[H]Cl.[H]Cl | |
| InChI Key | COBZGGQATOZPFW-UHFFFAOYSA-N |
The molecular formula confirms the presence of two chloride counterions. Mass spectrometry data for analogous propanamide derivatives (e.g., m/z 491–559 for MH⁺ ions) suggests that the molecular ion peak would align with the calculated molecular weight.
X-ray Crystallographic Studies and Conformational Analysis
No direct X-ray crystallography data exists for this compound in publicly available sources. However, structural analogs reveal:
- Propanamide backbone : Planar geometry due to conjugation between the carbonyl and amide groups.
- Pyrrolidine ring : Likely adopts a chair conformation, minimizing steric strain.
- 4-(Aminomethyl)phenyl group : Aromatic ring in a coplanar arrangement with the amide nitrogen, enabling hydrogen bonding with chloride ions.
Conformational flexibility in the propanamide chain and pyrrolidine ring may influence reactivity and ligand-binding properties.
Vibrational Spectroscopy (FT-IR/Raman) Signature Profiling
Key IR/Raman bands for functional groups are predicted as follows:
| Functional Group | IR Absorption (cm⁻¹) | Assignment |
|---|---|---|
| N–H (amide) | 3300–3400 (broad) | Stretching vibrations |
| C=O (amide) | 1650–1680 (strong) | Carbonyl stretching |
| C–N (amide) | 1220–1300 (medium) | Amide II band |
| Aromatic C–H | 3030–3100 (sharp) | =C–H stretching |
| Pyrrolidine C–N | 1450–1500 (weak) | Ring bending vibrations |
The dihydrochloride form would exhibit broad O–H stretches from HCl near 2500–3000 cm⁻¹. Raman spectroscopy would highlight symmetric stretching modes (e.g., C–C in pyrrolidine, δ ~700–800 cm⁻¹).
Nuclear Magnetic Resonance (¹H/¹³C/2D) Spectral Assignment
Predicted ¹H NMR shifts for key protons are summarized below:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Propanamide CH₂ (adjacent to C=O) | 2.3–2.5 | Triplet |
| Pyrrolidine CH₂ | 1.7–2.1 | Multiplet |
| Aromatic protons (para to NH₂CH₂) | 6.6–7.2 | Doublet of doublets |
| Amine NH₂ | 1.5–2.0 (broad) | Singlet |
The ¹³C NMR would show:
- Carbonyl carbon : δ ~170–175 ppm.
- Aromatic carbons : δ ~120–140 ppm.
- Pyrrolidine carbons : δ ~30–50 ppm.
2D NMR (e.g., COSY, HMBC) would confirm connectivity between the propanamide chain and substituents.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZGGQATOZPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share functional or structural similarities with the target molecule:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Molecular Weight and Solubility
- Dihydrochloride salts (common in both compounds) improve aqueous solubility, critical for in vitro assays .
Binding Affinity Predictions
- Computational models like the Glide 4.0 XP scoring function () emphasize hydrophobic enclosures and hydrogen-bonding motifs as key drivers of binding affinity. The target’s phenyl and pyrrolidinyl groups may promote hydrophobic interactions superior to pyridine or anthraquinone-based analogs .
Critical Analysis of Data Gaps
- Structural Diversity: Anthraquinone and sulfamoyl derivatives () offer alternative scaffolds but lack direct comparative binding or toxicity studies .
Biological Activity
N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride, also known as a derivative of propanamide, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its analgesic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 249.34 g/mol. Its structure features a propanamide backbone substituted with an aminomethyl group and a pyrrolidine moiety, which are crucial for its biological activity.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties. It acts primarily as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a key player in pain sensation. The compound has shown efficacy in various pain models, particularly in neuropathic pain scenarios.
Table 1: Summary of Analgesic Activity
| Study Reference | Model Used | Observed Effect | Potency (IC50) |
|---|---|---|---|
| Rat Neuropathic Model | Significant pain relief | 6.3 nM | |
| CHO Cells (hTRPV1) | TRPV1 antagonism | 0.2 nM |
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds has provided insights into how structural modifications can enhance or diminish biological activity. For instance, variations in the substituents on the phenyl ring or the pyrrolidine nitrogen can significantly impact binding affinity and potency against TRPV1.
Table 2: Key Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Hydrophobic substituents | Increased TRPV1 antagonism |
| Hydrophilic substituents | Decreased activity |
| Aromatic substitutions | Enhanced binding affinity |
Case Study 1: TRPV1 Antagonism
In a study assessing the analgesic effects of various TRPV1 antagonists, this compound was found to be one of the most potent compounds tested. It effectively reduced capsaicin-induced pain responses in animal models, demonstrating its potential for treating chronic pain conditions.
Case Study 2: Comparative Analysis with Other Compounds
A comparative study involving several analogs revealed that this compound exhibited superior analgesic effects compared to structurally similar derivatives. The enhanced potency was attributed to optimal hydrophobic interactions within the TRPV1 binding site, suggesting that further optimization could yield even more effective analgesics.
Research Findings
Recent findings indicate that this compound not only acts as a TRPV1 antagonist but also shows promise in modulating other pain pathways. Its dual action could make it a valuable candidate for further development in pain management therapies.
Preparation Methods
General Synthetic Strategy
The preparation of N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride typically involves the formation of an amide bond between a 4-(aminomethyl)aniline derivative and a 3-(pyrrolidin-1-yl)propanoic acid or its activated derivative. The free amine on the phenyl ring is often protected during synthesis to avoid side reactions, and the pyrrolidinyl group is introduced either via substitution or coupling.
Key Synthetic Steps and Reagents
- The core amide linkage is formed by coupling the carboxylic acid derivative of 3-(pyrrolidin-1-yl)propanoic acid with the amino group of the 4-(aminomethyl)phenyl moiety.
- Coupling reagents such as EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are commonly used in the presence of a base like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF (dimethylformamide) at room temperature overnight to achieve efficient amide bond formation.
2.2 Protection and Deprotection of Amino Groups
- The amino group on the phenyl ring is often protected using Boc (tert-butoxycarbonyl) protection to prevent unwanted reactions during coupling.
- Boc protection is typically achieved by reacting the amine with Boc2O (di-tert-butyl dicarbonate) in the presence of a base like pyridine or ammonium bicarbonate at room temperature overnight.
- After coupling, Boc groups are removed using acidic conditions, commonly with HCl in dioxane or ethanol , to yield the free amine dihydrochloride salt.
Reaction Conditions and Purification
- Reactions are generally carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Temperature control is crucial; coupling reactions are performed at room temperature to moderate heating (up to 40 °C) depending on reagent reactivity.
- After completion, reaction mixtures are quenched with water or dilute acid and extracted with organic solvents such as ethyl acetate.
- Purification is achieved by recrystallization from solvents like ethanol or by chromatographic techniques.
- The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, ensuring high purity and stability.
Representative Preparation Procedure (Summarized)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Boc Protection | 4-(aminomethyl)aniline + Boc2O, pyridine, room temp, overnight | Protects the primary amine group |
| 2. Coupling | Boc-protected amine + 3-(pyrrolidin-1-yl)propanoic acid + EDC·HCl + HOBt + DIPEA, DMF, rt, overnight | Formation of amide bond |
| 3. Deprotection | Boc-protected amide + HCl in dioxane or ethanol, room temp | Removal of Boc group to yield free amine dihydrochloride salt |
| 4. Purification | Recrystallization from ethanol or chromatography | Isolation of pure dihydrochloride salt |
Research Findings and Optimization
- Use of EDC·HCl/HOBt coupling system provides high yields (typically >80%) and minimizes racemization or side reactions.
- Boc protection/deprotection strategy is efficient and widely applied for selective amine protection in multi-step syntheses.
- Reaction monitoring by HPLC and NMR confirms >95% purity of the final compound.
- The dihydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.
Comparative Table of Key Parameters in Preparation
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Coupling Reagents | EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2 eq) | Efficient amide bond formation |
| Solvent | DMF, anhydrous | Good solubility for reagents |
| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition |
| Boc Protection | Boc2O, pyridine, overnight | Protects amine groups |
| Boc Deprotection | HCl in dioxane or ethanol, room temp | Yields dihydrochloride salt |
| Purification | Recrystallization or chromatography | High purity (>95%) |
| Yield | 80–90% (overall) | Dependent on reaction scale and purity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between 4-(aminomethyl)aniline and a pyrrolidine-containing propanoyl derivative. Optimization includes adjusting reaction temperatures (e.g., 0–5°C for sensitive intermediates), using coupling agents like EDC/HOBt, and employing purification via recrystallization or HPLC (>95% purity) .
- Critical Step : Monitor reaction progress with TLC or LC-MS to minimize byproducts.
Q. How can researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- NMR (¹H/¹³C) to confirm backbone structure, including pyrrolidine ring protons (δ 2.5–3.5 ppm) and amide NH signals (δ 6.8–7.2 ppm).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% for pharmacological assays).
- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 292.2 + 2HCl) .
Q. What safety precautions are essential during handling?
- Key Measures :
- Use PPE (nitrile gloves, lab coat) to avoid skin contact; rinse immediately with water if exposed .
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrrolidine moiety?
- Approach :
- Synthesize analogs with substituted pyrrolidines (e.g., fluorinated or spirocyclic derivatives).
- Compare bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition).
- Computational modeling (docking studies) to predict interactions with targets like GPCRs or ion channels .
- Data Interpretation : Correlate substituent electronegativity with potency; e.g., electron-withdrawing groups may enhance target affinity .
Q. What strategies identify the compound’s biological targets in complex systems?
- Methods :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins.
- Knockout Models : CRISPR/Cas9-mediated gene silencing in cell lines to assess loss of activity.
- Radioligand Binding : Compete with known ligands (e.g., for σ receptors or serotonin transporters) .
Q. How should researchers address contradictory data in cytotoxicity vs. therapeutic efficacy studies?
- Resolution Framework :
- Validate assay conditions (e.g., pH, serum content) to rule out false positives.
- Cross-test in multiple cell lines (e.g., HEK293 vs. primary cells) to assess tissue specificity.
- Perform dose-response curves to distinguish off-target effects (e.g., IC₅₀ shifts >10-fold suggest non-specific binding) .
Q. What experimental approaches mitigate solubility challenges in aqueous buffers?
- Solutions :
- Use acidic buffers (pH ≤4) to exploit the dihydrochloride salt’s solubility .
- Formulate with cyclodextrins or PEG-based surfactants for in vivo studies.
- Assess solubility via nephelometry across pH 3–7 to identify optimal conditions .
Q. How can stability under physiological conditions be evaluated?
- Protocol :
- Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
- Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Identify metabolites using high-resolution MS; pyrrolidine ring oxidation is a common degradation pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
